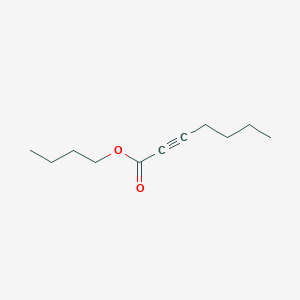

Butyl hept-2-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

41519-03-3 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

butyl hept-2-ynoate |

InChI |

InChI=1S/C11H18O2/c1-3-5-7-8-9-11(12)13-10-6-4-2/h3-7,10H2,1-2H3 |

InChI Key |

AUMDAJWLOGHKFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(=O)OCCCC |

Origin of Product |

United States |

Advanced Chemical Reactivity and Transformative Chemistry of Butyl Hept 2 Ynoate

Cycloaddition Reactions

Cycloaddition reactions represent powerful tools in organic synthesis for the construction of cyclic frameworks. Butyl hept-2-ynoate, as an activated alkyne, participates in a variety of these transformations, leading to the formation of diverse and complex heterocyclic and carbocyclic structures.

Gold-Catalyzed Hetero-[4π+2π]-Cycloadditions with Nitriles.rsc.orgnih.govresearchgate.net

Gold catalysts have emerged as highly effective in promoting cycloaddition reactions that are otherwise challenging. beilstein-journals.org In the presence of a gold catalyst, this compound undergoes a formal hetero-[4π+2π]-cycloaddition with nitriles. rsc.orgnih.govresearchgate.net This reaction is notable because nitriles are generally unreactive dienophiles in thermal cycloadditions. rsc.org

The gold-catalyzed reaction between tert-butyl hept-2-ynoate and various nitriles efficiently produces 6H-1,3-oxazin-6-ones. rsc.orgnih.govresearchgate.net For instance, the reaction of tert-butyl hept-2-ynoate with benzonitrile (B105546) in the presence of a gold catalyst system like PPh3AuCl/AgSbF6 yields the corresponding 6H-1,3-oxazin-6-one. rsc.org Initial attempts using AuCl3 resulted in a low yield of the desired product. nih.govrsc.org The reaction is compatible with a range of substituted benzonitriles, as well as other nitriles like cyclohexyl nitrile and cinnamonitrile, affording the cycloadducts in satisfactory yields. nih.govrsc.org

Table 1: Gold-Catalyzed Cycloaddition of tert-Butyl Hept-2-ynoate with Various Nitriles nih.govrsc.org

| Nitrile | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzonitrile | AuCl3 | DCE | 70 | 16 | 5 |

| Benzonitrile | PPh3AuCl/AgSbF6 | DCE | 70 | 16 | 51 |

| p-Methoxybenzonitrile | PPh3AuCl/AgSbF6 | DCE | 70 | - | 76 |

| p-Methylbenzonitrile | PPh3AuCl/AgSbF6 | DCE | 70 | - | 72 |

| p-Chlorobenzonitrile | PPh3AuCl/AgSbF6 | DCE | 70 | - | 62 |

| Cyclohexyl nitrile | PPh3AuCl/AgSbF6 | DCE | 70 | - | 66 |

| Cinnamonitrile | PPh3AuCl/AgSbF6 | DCE | 70 | - | 78 |

| Data sourced from multiple experiments under varying conditions. Yields are for the corresponding 6H-1,3-oxazin-6-one. |

The mechanism of the gold-catalyzed hetero-[4π+2π]-cycloaddition is believed to proceed through a stepwise pathway. researchgate.netrsc.org The gold catalyst activates the alkyne of this compound, facilitating a nucleophilic attack by the nitrile. researchgate.netrsc.org This forms a nitrilium species. researchgate.netrsc.org The tert-butoxy (B1229062) group of the ester is thought to enhance the nucleophilicity of the carbonyl oxygen, which then attacks the nitrilium intermediate. researchgate.netrsc.org This is followed by the release of a tert-butyl cation and demetalation to yield the final 6H-1,3-oxazin-6-one product. researchgate.netrsc.org

One-Pot Syntheses of Substituted Pyridines.rsc.orgresearchgate.net

The 6H-1,3-oxazin-6-ones formed from the cycloaddition of this compound and nitriles are valuable intermediates for the synthesis of highly substituted pyridines. rsc.orgresearchgate.net In a one-pot process, after the formation of the oxazinone, an electron-deficient alkyne, such as diethyl but-2-ynedioate, is added. researchgate.netrsc.org Upon heating, a Diels-Alder reaction occurs between the oxazinone (acting as a diene) and the added alkyne, followed by the extrusion of carbon dioxide to afford a tetrasubstituted pyridine (B92270) in high yield. rsc.org This sequential, one-pot method provides an efficient route to complex pyridine derivatives. researchgate.netrsc.orgcardiff.ac.uk

Cycloadditions with Aldehydes and Ketones.rsc.orgrsc.org

The scope of gold-catalyzed [4π+2π]-cycloadditions involving tert-butyl hept-2-ynoate extends to carbonyl compounds. rsc.org In these reactions, the propiolate acts as a 4π component, and the aldehyde or ketone serves as the 2π partner. ucsb.edu This transformation leads to the formation of 4H-1,3-dioxin-4-ones. rsc.org The reaction is generally high-yielding and works with a variety of aldehydes, including benzaldehyde (B42025) derivatives, and ketones like acetone (B3395972) and cyclohexanone. rsc.org For example, the reaction of tert-butyl hept-2-ynoate with acetone proceeds smoothly to give the corresponding 4H-1,3-dioxin-4-one in excellent yield. rsc.org

Table 2: Gold-Catalyzed Cycloaddition of tert-Butyl Propiolates with Carbonyl Compounds rsc.org

| Propiolate | Carbonyl Compound | Yield (%) |

| tert-Butyl hept-2-ynoate | Acetone | >89 |

| tert-Butyl 3-phenylpropiolate | Benzaldehyde | 95 |

| tert-Butyl 3-phenylpropiolate | Acetophenone | 89 |

| tert-Butyl 3-phenylpropiolate | Cyclohexanone | 75 |

| This table presents selected examples to illustrate the scope of the reaction. |

Broader Scope of Pericyclic Reactions Involving Alkynes

The cycloaddition reactions of this compound are part of a broader class of pericyclic reactions involving alkynes. mit.edu These transformations, which can be thermally or photochemically induced, or metal-catalyzed, provide powerful methods for the construction of cyclic systems. beilstein-journals.orgpitt.edu Gold and other transition metals are particularly adept at catalyzing such reactions by activating the alkyne π-system towards nucleophilic attack, thereby enabling transformations that are not feasible under purely thermal conditions. ucl.ac.uk The development of these catalytic cycloadditions has significantly expanded the synthetic utility of alkynes in modern organic chemistry. beilstein-journals.org

Intramolecular Cyclization and Annulation Reactions

The structural framework of this compound, featuring a reactive alkyne and an ester functional group, provides a versatile platform for the construction of diverse cyclic and heterocyclic systems through intramolecular reactions. These transformations are of significant interest in synthetic organic chemistry for their ability to efficiently build molecular complexity from a single substrate.

Amine-Induced Cyclizations to Form Nitrogen Heterocycles

The reaction of γ,δ-alkynoates with amines can lead to the formation of nitrogen-containing heterocyclic compounds. A notable example involves the reaction of isobutyl 7-chlorohept-2-ynoate, a compound structurally related to this compound, with various primary and secondary amines. In acetonitrile (B52724) at 70°C, this reaction yields (E)-sec-butyl 2-(1-alkylpiperidin-2-ylidene)acetates. researchgate.net This transformation proceeds via an initial amine addition to the alkyne, followed by an intramolecular N-C cyclization to form the six-membered piperidine (B6355638) ring. researchgate.net

The reaction of isobutyl 7-chlorohept-2-ynoate with different amines demonstrates the general applicability of this method for the synthesis of substituted piperidine derivatives. The isolated yields of the resulting (E)-sec-butyl 2-(1-alkylpiperidin-2-ylidene)acetates are consistently in the range of 65–78%. researchgate.net

| Amine | Product | Isolated Yield (%) |

|---|---|---|

| Primary Amines | (E)-sec-butyl 2-(1-alkylpiperidin-2-ylidene)acetate | 65-78 |

| Secondary Amines | (E)-sec-butyl 2-(1-alkylpiperidin-2-ylidene)acetate | 65-78 |

Mechanistic Dichotomies in Cyclization Processes

The outcome of intramolecular cyclization reactions involving alkynoates can be influenced by subtle changes in the substrate structure, leading to mechanistic dichotomies. A comparative study of the amine-induced cyclization of 6-chloro-1-hexynylphosphonate and isobutyl 7-chlorohept-2-ynoate highlights this phenomenon. researchgate.net

While the reaction of isobutyl 7-chlorohept-2-ynoate with amines proceeds via an enamine intermediate followed by N-C cyclization to form azaheterocycles, the analogous reaction with 6-chloro-1-hexynylphosphonate results in C-C cyclization to afford 2-aminocyclohexenylphosphonates. researchgate.net Computational studies suggest that this divergence in reaction pathways is due to the electronic effects of the phosphonate (B1237965) and carboxylate groups. researchgate.net

The phosphonate group, with its strong inductive effect, stabilizes a zwitterionic intermediate, facilitating a C-C bond formation. In contrast, the carboxylate group in the alkynoate has a smaller inductive effect. This leads to the formation of a less stable zwitterionic intermediate, which favors the formation of an enamine that subsequently undergoes N-C cyclization. researchgate.net The geometry of the intermediates also plays a role, with the phosphonate-stabilized intermediate allowing for a stabilizing hydrogen bond that is absent in the carboxylate counterpart. researchgate.net

Derivatization and Functionalization of the Alkyne Moiety

The alkyne functional group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Gold-catalyzed reactions have emerged as powerful tools for the functionalization of alkynes. For instance, tert-butyl hept-2-ynoate can undergo a gold-catalyzed formal [4π+2π]-cycloaddition with unactivated nitriles. researchgate.netrsc.orgrsc.org This reaction, when carried out with benzonitrile in the presence of a gold catalyst like AuCl3, initially gives a low yield of the desired cycloadduct. researchgate.net However, the use of cationic gold catalysts, such as those generated from P(t-Bu)2(o-biphenyl)AuCl and a silver salt like AgSbF6, significantly improves the yield of the resulting 6H-1,3-oxazin-6-one derivative. researchgate.netrsc.org

This cycloaddition is applicable to a range of substituted benzonitriles, affording the corresponding cycloadducts in satisfactory yields. rsc.orgrsc.org The reaction proceeds through a proposed mechanism involving the gold-catalyzed activation of the alkyne, followed by the formation of a nitrilium species and subsequent intramolecular attack by the carbonyl oxygen of the ester. rsc.org

| Benzonitrile Substituent (X) | Cycloadduct | Yield (%) |

|---|---|---|

| H | 3a | up to 85 |

| OMe | 3m | 62-76 |

| Me | 3n | 62-76 |

| CO2Me | 3o | 62-76 |

| Cl | 3p | 62-76 |

Furthermore, the alkyne moiety can be functionalized through other metal-catalyzed processes. While specific examples for this compound are not detailed, the general reactivity of alkynes allows for transformations such as hydrocyanation, where a nitrile group is added across the triple bond. acs.org Additionally, alkyne metathesis provides a method for the formation of new carbon-carbon triple bonds, offering a pathway to more complex alkynes from simpler precursors. acs.org The Sonogashira reaction is another fundamental tool for alkyne functionalization, enabling the coupling of terminal alkynes with aryl or vinyl halides. sci-hub.se

Catalytic Systems in Butyl Hept 2 Ynoate Chemistry

Gold-Based Catalysts

Gold catalysts, particularly cationic gold(I) complexes, have proven to be highly effective in activating the alkyne functionality of butyl hept-2-ynoate for various transformations. ucl.ac.uknottingham.ac.uk These catalysts function as soft π-acids, interacting with the carbon-carbon triple bond to render it susceptible to nucleophilic attack. ucl.ac.uknottingham.ac.uk The generation of the active cationic gold species is often achieved in situ from a gold chloride precursor and a silver salt, which acts as a halide scavenger. ucl.ac.ukbham.ac.uk

In a notable application, gold catalysts have been utilized in the formal [4π+2π]-cycloaddition of tert-butyl hept-2-ynoate with nitriles to produce 6H-1,3-oxazin-6-ones. researchgate.netresearchgate.net An initial attempt using AuCl₃ resulted in a low yield of the desired product. researchgate.net However, the use of cationic gold catalysts, generated from phosphine (B1218219) gold(I) chlorides and a silver salt, significantly improved the reaction's efficiency. researchgate.net

Ligand Effects on Reaction Efficiency and Selectivity

The ligands attached to the gold center play a crucial role in modulating the catalyst's activity and the selectivity of the reaction. The electronic properties of the ligand directly impact the Lewis acidity of the gold complex and, consequently, its catalytic efficacy.

In the gold-catalyzed cycloaddition of tert-butyl hept-2-ynoate with benzonitrile (B105546), a study demonstrated that the choice of phosphine ligand significantly affects the product yield. researchgate.net While a catalyst with a PPh₃ ligand gave a 51% yield, switching to more electron-donating and sterically demanding ligands like IPr (an N-heterocyclic carbene) and P(t-Bu)₂(o-biphenyl) increased the yield to 64% and 85%, respectively. researchgate.net This suggests that more electron-rich and bulky ligands can enhance the catalytic activity in this specific transformation. researchgate.netrsc.org

Similarly, in other gold-catalyzed reactions, moving from an electron-deficient phosphine ligand to an electron-rich phosphine, and further to an N-heterocyclic carbene (NHC) ligand, has been shown to improve the yield of the desired product. rsc.org The rigidity and specific functionalities of the ligand can also enable asymmetric transformations, as seen in the enantioselective dearomatization of phenols where a chiral bifunctional phosphine ligand was employed. nih.gov

Table 1: Effect of Gold Catalyst Ligands on the Yield of 6H-1,3-oxazin-6-one

| Catalyst/Ligand | Yield (%) | Reference |

|---|---|---|

| AuCl₃ | 5 | researchgate.net |

| PPh₃AuCl/AgSbF₆ | 51 | researchgate.net |

| IPrAuCl/AgSbF₆ | 64 | researchgate.net |

| P(t-Bu)₂(o-biphenyl)AuCl/AgSbF₆ | 85 | researchgate.net |

Counterion Influence in Gold-Catalyzed Processes

The counterion, typically introduced from the silver salt used to generate the cationic gold catalyst, can also have a profound effect on the reaction's outcome. bham.ac.ukrsc.org The nature of the counterion can influence the stability and reactivity of the catalytic species.

In the synthesis of oxepinones through gold-catalyzed cycloisomerization, the choice of counterion was found to be critical. rsc.org Using a Ph₃PAuCl/AgSbF₆ system led to an undesired ring-opening product. rsc.org However, switching to Ph₃PAuNTf₂, which has a different counterion, successfully yielded the desired seven-membered heterocycle. rsc.org This highlights that the counterion can alter the selectivity of the catalytic process. Further investigation revealed that the presence of the silver salt itself could catalyze an alternative reaction pathway, emphasizing the need for careful selection of both the ligand and the counterion. rsc.org The use of different silver salts, such as those with OTf⁻ or OTs⁻ counterions, has also been shown to impact reaction yields. researchgate.net

Other Transition Metal-Based Catalytic Systems

While gold has been a prominent metal in the catalysis of alkyne reactions, other transition metals have also been investigated for transformations involving alkyne-containing molecules. mdpi.com Transition metals like palladium, ruthenium, and copper are widely used in various catalytic reactions, including cross-coupling, metathesis, and cycloaddition reactions. mdpi.comacs.orgumich.edu

For instance, palladium catalysts, such as Pd(PPh₃)₄, are well-known for their role in cross-coupling reactions like the Sonogashira and Suzuki couplings, which are fundamental in carbon-carbon bond formation. mdpi.comacs.org Ruthenium catalysts, like the Grubbs and Hoveyda-Grubbs catalysts, are the workhorses for olefin metathesis, a powerful tool for carbon-carbon double bond reorganization. mdpi.comacs.org Copper catalysts have been employed in photoredox-catalyzed atom transfer radical addition (ATRA) reactions. uni-regensburg.de Although direct examples involving this compound are less documented in the provided context, the general reactivity of these metals with alkynes suggests their potential applicability.

Organocatalysis and Metal-Free Approaches

In an effort to develop more sustainable and cost-effective synthetic methods, metal-free catalytic systems have gained significant attention. Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful alternative to transition metal catalysis. thieme-connect.deacs.org

Phosphines, for example, can act as nucleophilic catalysts, participating in Michael-type additions to activated alkynes. thieme-connect.de The nucleophilicity of the phosphine, with trialkylphosphines generally being more nucleophilic than triarylphosphines, is a key factor in their catalytic activity. thieme-connect.de A bifunctional polystyrene resin with phosphine arms has been used for the Trost-Lu isomerization of electron-deficient alkynes in both batch and continuous-flow systems. unife.it The isomerization of benzyl (B1604629) hept-2-ynoate to benzyl (2E,4E)-hepta-2,4-dienoate was successfully demonstrated using this heterogeneous organocatalyst. unife.it

Furthermore, metal-free formal [2 + 2 + 2] cycloaddition strategies have been developed for the synthesis of pyridine (B92270) derivatives. mit.edu These reactions can proceed through a cascade of pericyclic processes, initiated by an intramolecular propargylic ene reaction to form a vinylallene intermediate, which then undergoes a Diels-Alder reaction. mit.edu Additionally, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been reported for the synthesis of conjugated alkyne esters from vinyl triflates under mild conditions, representing another metal-free approach. jst.go.jp Chiral tertiary amines have also been explored as organocatalysts in asymmetric aldol (B89426) reactions involving ynones. scielo.br

Mechanistic Investigations and Theoretical Modeling

Elucidation of Reaction Pathways and Intermediates

Understanding the precise steps through which butyl hept-2-ynoate transforms is crucial for optimizing reaction conditions and expanding its synthetic utility. Research has focused on identifying key intermediates and transition states in its various reactions.

A significant area of study has been the gold-catalyzed formal hetero-[4π+2π] cycloaddition between tert-butyl hept-2-ynoate and unactivated nitriles. rsc.orgrsc.orgresearchgate.net These reactions lead to the formation of 6H-1,3-oxazin-6-ones, which are valuable intermediates that can be further converted into highly substituted pyridines. rsc.orgresearchgate.net

Control experiments suggest a plausible reaction mechanism initiated by the activation of the alkyne by a gold catalyst. rsc.org The proposed pathway involves the formation of a gold-π-alkyne complex (species A in the proposed scheme). This activation facilitates a nucleophilic attack by the nitrile, leading to a key nitrilium intermediate (species B ). A critical step in the proposed mechanism is the subsequent intramolecular attack by the carbonyl oxygen of the ester. The tert-butoxy (B1229062) group is thought to enhance the nucleophilicity of this oxygen, enabling an efficient cyclization. This process ultimately releases a tert-butyl cation and, after demetalation, yields the 6H-1,3-oxazin-6-one product. rsc.org

Density Functional Theory (DFT) calculations have become an indispensable tool for corroborating proposed reaction mechanisms and rationalizing observed selectivities in alkyne chemistry. nih.govacs.orgmdpi.com For transformations involving compounds structurally related to this compound, DFT studies have been used to map potential energy surfaces, identify transition states, and calculate activation barriers for competing pathways. nih.govacs.org

In the context of gold-catalyzed reactions, computational studies on similar systems have investigated the feasibility of proposed intermediates, such as α-imino gold carbenes, and have been used to elucidate complex annulation mechanisms, including pathways involving 6π-electrocyclization. researchgate.net For the reaction of nitrosoarenes with alkynes, DFT calculations at the (U)B3LYP/6-31+G(d) level of theory identified a stepwise pathway involving a vinyl diradical as the lowest energy route. nih.gov Such computational approaches are critical for distinguishing between concerted and stepwise mechanisms and for understanding the electronic effects of substituents on reaction barriers. nih.govimist.ma For example, in the study of aza-cycle synthesis, DFT calculations revealed the energetic profile of an energy transfer (EnT)-initiated cascade, explaining the selective bond cleavage and subsequent cycloaddition steps. acs.org These established computational methodologies provide a framework for a deeper understanding of the specific transformations of this compound.

Experimental studies provide tangible evidence for proposed reaction mechanisms. In the investigation of alkyne reactions, a variety of experimental probes are employed. These include kinetic studies, isotopic labeling, and the use of "radical clock" substrates to detect the presence of radical intermediates. nih.gov

For the gold-catalyzed cycloaddition of tert-butyl hept-2-ynoate (referred to as 1a in the study) with benzonitrile (B105546) (2a ), a series of control experiments were conducted to probe the reaction mechanism. rsc.orgresearchgate.net The effectiveness of different catalysts and the influence of solvents were systematically evaluated. Initial tests with AuCl₃ showed very low conversion to the desired 6H-1,3-oxazin-6-one product (3a ). rsc.orgresearchgate.net The yield was significantly improved by using cationic gold catalysts generated from precursors like PPh₃AuCl/AgSbF₆ and IPrAuCl/AgSbF₆. researchgate.net The most effective catalyst system was found to be P(t-Bu)₂(o-biphenyl)AuCl/AgSbF₆ in chlorobenzene (B131634), which gave the product in high yield. rsc.orgresearchgate.net Conversely, catalysts such as AgSbF₆ alone or Zn(OTf)₂ were found to be inactive. rsc.org These experiments underscore the unique role of the gold catalyst in activating the alkyne for the cycloaddition.

| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Product 3a (%) |

|---|---|---|---|---|

| AuCl₃ | DCE | 70 | 16 | 5 |

| PPh₃AuCl/AgSbF₆ | DCE | 70 | 18 | 51 |

| IPrAuCl/AgSbF₆ | DCE | 70 | 18 | 64 |

| P(t-Bu)₂(o-biphenyl)AuCl/AgSbF₆ | DCE | 70 | 18 | 85 |

| P(t-Bu)₂(o-biphenyl)AuCl/AgSbF₆ | Toluene | 70 | 22 | 65 |

| P(t-Bu)₂(o-biphenyl)AuCl/AgSbF₆ | C₆H₅Cl | 70 | 18 | 82 |

| AgSbF₆ | DCE | 70 | 24 | 0 (72% starting material recovery) |

| Zn(OTf)₂ | DCE | 70 | 19 | 0 (75% starting material recovery) |

Regioselectivity and Stereoselectivity in Transformations

When an unsymmetrical alkyne like this compound undergoes addition or cycloaddition reactions, the orientation of the addition (regioselectivity) and the spatial arrangement of the atoms in the product (stereoselectivity) are critical considerations.

In the gold-catalyzed reaction of tert-butyl hept-2-ynoate with various substituted benzonitriles, the cycloaddition proceeds to give the desired 6H-1,3-oxazin-6-one products in good yields, demonstrating the robustness of the transformation. rsc.orgrsc.org More significantly, subsequent one-pot reactions of the intermediate oxazinone (derived from tert-butyl hept-2-ynoate and benzonitrile) with various unsymmetrical alkynes showed excellent or high regioselectivity. rsc.org For instance, the reaction with terminal alkynes bearing electron-withdrawing groups afforded the corresponding highly substituted pyridines as single regioisomers in high yields. rsc.org

This high degree of selectivity is noteworthy. For comparison, when n-butyl propiolate was used in a similar one-pot sequence, a mixture of two inseparable regioisomeric products was formed. rsc.org This suggests that the steric bulk of the tert-butyl group in this compound may play a significant role in directing the regiochemical outcome of these transformations. DFT calculations are often employed to rationalize such observed regioselectivity by comparing the activation energies of the transition states leading to the different possible regioisomers. acs.orguni-muenchen.de

| Alkyne Partner (4) | Product | Yield (%) | Regioisomeric Ratio |

|---|---|---|---|

| Diethyl but-2-ynedioate | 5a | 80 | Single isomer |

| Methyl propiolate (EWG = COOMe) | 5k | 83 | Single regioisomer |

| 3-Butyn-2-one (EWG = COPh) | 5l | 76 | Single regioisomer |

| n-Butyl propiolate | 5m/5m' | 82 | 4:1 |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-dimensional NMR experiments provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR: Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For Butyl hept-2-ynoate, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for both the butyl and hept-2-ynoate moieties. researchgate.net The signals from the butyl group's protons appear as multiplets, as do the signals for the pentyl chain attached to the alkyne. researchgate.net

Interactive Data Table: ¹H NMR Data for this compound researchgate.net (Data recorded on a 500 MHz spectrometer in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of H) | Assignment |

|---|---|---|---|

| 4.19-4.13 | m (multiplet) | 2H | -O-CH₂ - (butyl group) |

| 2.37-2.31 | m (multiplet) | 2H | -C≡C-CH₂ - (heptynoate chain) |

| 1.70-1.61 | m (multiplet) | 2H | -O-CH₂-CH₂ - (butyl group) |

| 1.60-1.55 | m (multiplet) | 2H | -C≡C-CH₂-CH₂ - (heptynoate chain) |

| 1.48-1.37 | m (multiplet) | 4H | -CH₂-CH₂ -CH₃ (heptynoate) & -CH₂-CH₂ -CH₃ (butyl) |

¹³C NMR: Carbon-13 NMR spectroscopy identifies the number of unique carbon environments within the molecule. While specific experimental data for this compound is not detailed in the provided sources, expected chemical shifts can be inferred from data on analogous compounds like hex-3-yn-2-yl oct-2-ynoate. wiley-vch.de The spectrum would feature distinct signals for the ester carbonyl carbon, the two sp-hybridized alkyne carbons, and the various sp³-hybridized carbons of the alkyl chains.

When 1D NMR spectra are complex or ambiguous, 2D NMR techniques are utilized to establish correlations between nuclei, providing definitive structural assignments. huji.ac.il These experiments separate signals across two frequency dimensions, revealing through-bond or through-space connectivities. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbons. csic.es For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons within the butyl group and along the pentyl chain of the heptynoate moiety, confirming their respective sequences.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbons to which they are directly attached. csic.es It is invaluable for unambiguously assigning each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. huji.ac.il It is particularly powerful for piecing together molecular fragments. In the case of this compound, a key HMBC correlation would be observed between the protons of the oxymethylene group (-O-CH₂-) of the butyl chain and the ester carbonyl carbon, confirming the ester linkage.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide structural information through fragmentation analysis. pku.edu.cn

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. pku.edu.cn This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the masses of its constituent isotopes. wiley-vch.denih.gov For this compound, HRMS would be used to confirm its elemental composition of C₁₁H₁₈O₂.

Interactive Data Table: Calculated Exact Mass for this compound

| Formula | Ion | Mass Type | Calculated m/z |

|---|---|---|---|

| C₁₁H₁₈O₂ | [M+H]⁺ | Monoisotopic | 183.1380 |

The method of ionization is a critical parameter in mass spectrometry, determining the nature of the resulting spectrum.

Electron Ionization (EI): EI is a "hard" ionization technique that bombards the sample with high-energy electrons (typically 70 eV), causing both ionization and extensive fragmentation. mdpi.come-jecoenv.org While this can make it difficult to observe the molecular ion peak, the resulting fragmentation pattern is highly reproducible and acts as a "fingerprint" for the compound, aiding in structural elucidation and library matching. unit.no

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions directly from a solution. clockss.org It imparts little excess energy to the molecule, resulting in minimal fragmentation and a spectrum dominated by the molecular ion, often observed as a protonated molecule ([M+H]⁺) or an adduct with other cations like sodium ([M+Na]⁺). nih.govnih.gov This makes ESI particularly useful for confirming the molecular weight of the intact compound. clockss.org

Interactive Data Table: Comparison of ESI and EI Techniques

| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |

|---|---|---|

| Ionization Type | Soft | Hard |

| Sample State | Solution | Gas Phase |

| Fragmentation | Minimal | Extensive |

| Typical Use | Molecular Weight Confirmation | Structural Elucidation via Fragmentation Pattern |

| Common Ions | [M+H]⁺, [M+Na]⁺ | M⁺˙ and various fragment ions |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. It provides definitive data on bond lengths, bond angles, and the conformational geometry of a molecule. mpg.de

For a compound like this compound, which is likely a liquid at room temperature similar to related structures like 2-heptenoic acid, this analysis would first require the compound to be obtained in a crystalline form, possibly through low-temperature crystallization. nih.gov A review of crystallographic literature and databases indicates that the single-crystal X-ray structure of this compound has not been reported to date. researchgate.netugr.es If a suitable crystal were obtained, the technique would provide an unambiguous map of its solid-state structure. researchgate.net

Chromatographic Techniques for Separation and Analytical Characterization

Chromatographic methods are fundamental in the study of this compound, enabling its separation from reaction mixtures, purification, and analytical characterization. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation. The choice of chromatographic method depends on the scale of the separation (analytical or preparative) and the physicochemical properties of the compound.

Thin-layer chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions that synthesize this compound. aga-analytical.com.plstudysmarter.co.ukannamalaiuniversity.ac.inreddit.comresearchgate.net It is particularly useful for qualitatively assessing the conversion of starting materials to the final ester product. In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a polar adsorbent like silica (B1680970) gel. annamalaiuniversity.ac.in The plate is then developed in a chamber containing a suitable mobile phase, which is generally a mixture of a nonpolar solvent and a moderately polar solvent. For esters of similar polarity, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.orgmpg.de The separation is based on the polarity of the compounds; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value.

For instance, in the synthesis of an alkyne ester, the starting materials, such as an alcohol and a carboxylic acid, would have different polarities and thus different Rf values compared to the less polar ester product. By comparing the spots of the reaction mixture to those of the starting materials, the formation of the product can be confirmed. The visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using chemical staining agents. rsc.org

Table 1: Illustrative TLC Parameters for Monitoring Esterification Reactions

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 v/v) |

| Visualization | UV light (254 nm) or staining (e.g., phosphomolybdic acid) |

| Analyte | Reaction mixture for this compound synthesis |

| Expected Result | Appearance of a new spot with a higher Rf value corresponding to the ester product, and disappearance of the starting material spots. |

Column chromatography is the primary technique for the purification of this compound on a preparative scale. rsc.orgbeilstein-journals.orgbeilstein-journals.orgepfl.ch This method operates on the same principles as TLC but is used to separate larger quantities of material. A glass column is packed with a stationary phase, most commonly silica gel, and the crude product mixture is loaded onto the top of the column. beilstein-journals.org An eluent, or mobile phase, is then passed through the column to separate the components.

For the purification of alkyne esters like this compound, a nonpolar solvent system is typically employed. A mixture of hexane and ethyl acetate is a common choice, with the polarity of the eluent being optimized to achieve the best separation. rsc.orgmpg.de Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product. In the purification of tert-butyl hept-2-ynoate, a close isomer, column chromatography on silica gel with a mobile phase of ethyl acetate/hexanes (1:10) has been successfully used. rsc.org

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful analytical technique for the separation and identification of volatile compounds like this compound. globalresearchonline.netnih.govnih.govresearchgate.net In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, acts as the mobile phase, carrying the analyte through the column. globalresearchonline.net The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column.

For the analysis of esters, a variety of columns can be used, with the choice depending on the polarity of the analyte. For a relatively nonpolar compound like this compound, a nonpolar or medium-polarity column would be suitable. nih.gov When coupled with a mass spectrometer, GC-MS provides not only retention time data for quantification but also mass spectra that can confirm the molecular weight and structure of the compound. nih.gov

Table 2: Representative GC-MS Parameters for Alkyne Ester Analysis

| Parameter | Description |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 50 °C, ramp to 280 °C |

| Detector | Mass Spectrometer (e.g., scanning m/z 50-550) |

| Expected Result | A distinct peak at a specific retention time with a mass spectrum corresponding to this compound. |

High-performance liquid chromatography (HPLC) is another versatile technique for both the analytical and preparative separation of this compound. nih.govgerli.comsigmaaldrich.comhplc.euscielo.br In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. nih.govscielo.br This is a common mode for the separation of esters. scielo.br

The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is often used. nih.govgerli.com A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of complex mixtures. gerli.com Detection is typically performed using a UV detector, as the ester functional group and the alkyne may provide some UV absorbance. For preparative HPLC, the separated fractions containing the pure compound are collected for further use.

Table 3: General HPLC Parameters for Unsaturated Ester Separation

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile in water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at an appropriate wavelength (e.g., 210 nm) |

| Expected Result | A sharp, well-resolved peak corresponding to this compound. |

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Scaffolds

The construction of heterocyclic frameworks is a cornerstone of modern organic synthesis, driven by the prevalence of these motifs in pharmaceuticals, agrochemicals, and functional materials. Butyl hept-2-ynoate has proven to be a valuable tool in this endeavor, participating in a range of cycloaddition and annulation reactions to afford diverse heterocyclic systems.

Synthesis of 6H-1,3-Oxazin-6-ones

A notable application of tert-butyl hept-2-ynoate is in the gold-catalyzed formal hetero-[4π + 2π]-cycloadditions with unactivated nitriles to produce 6H-1,3-oxazin-6-ones. rsc.orgnih.govresearchgate.netrsc.org This reaction provides a direct and efficient route to these important heterocyclic cores, which are otherwise not readily accessible through conventional methods. rsc.orgnih.govresearchgate.netrsc.org The reaction is typically catalyzed by a cationic gold complex, such as P(t-Bu)2(o-biphenyl)AuCl/AgSbF6, which activates the alkyne towards nucleophilic attack by the nitrile. rsc.orgnih.gov

Initial studies demonstrated that the reaction of tert-butyl hept-2-ynoate with benzonitrile (B105546) in the presence of AuCl3 resulted in a low yield of the desired 6H-1,3-oxazin-6-one. rsc.orgnih.govrsc.org However, the use of more sophisticated cationic gold catalysts significantly improved the reaction's efficiency, affording the cycloadducts in satisfactory yields. rsc.orgnih.gov The reaction tolerates a variety of substituents on both the alkyne and the nitrile partner, making it a versatile method for the synthesis of a library of substituted 6H-1,3-oxazin-6-ones. rsc.orgnih.gov

Table 1: Gold-Catalyzed Cycloaddition of tert-Butyl Hept-2-ynoate with Various Nitriles rsc.orgnih.gov

| Entry | Nitrile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzonitrile | AuCl3 | DCE | 70 | 16 | 5 |

| 2 | Benzonitrile | PPh3AuCl/AgSbF6 | DCE | 70 | - | 51 |

| 3 | Benzonitrile | IPrAuCl/AgSbF6 | DCE | 70 | - | 64 |

| 4 | Benzonitrile | P(t-Bu)2(o-biphenyl)AuCl/AgSbF6 | DCE | 70 | - | 85 |

| 5 | p-Methoxybenzonitrile | P(t-Bu)2(o-biphenyl)AuCl/AgSbF6 | Chlorobenzene (B131634) | 70 | 18 | 76 |

| 6 | p-Methylbenzonitrile | P(t-Bu)2(o-biphenyl)AuCl/AgSbF6 | Chlorobenzene | 70 | 18 | 72 |

| 7 | p-Chlorobenzonitrile | P(t-Bu)2(o-biphenyl)AuCl/AgSbF6 | Chlorobenzene | 70 | 18 | 62 |

| 8 | Cyclohexyl nitrile | P(t-Bu)2(o-biphenyl)AuCl/AgSbF6 | Chlorobenzene | 70 | 18 | 78 |

| 9 | Cinnamonitrile | P(t-Bu)2(o-biphenyl)AuCl/AgSbF6 | Chlorobenzene | 70 | 18 | 66 |

DCE = 1,2-dichloroethane

The resulting 6H-1,3-oxazin-6-ones are valuable intermediates in their own right, serving as precursors to other important heterocyclic structures. rsc.orgnih.gov

Synthesis of Substituted Pyridines

The 6H-1,3-oxazin-6-ones derived from this compound can be further transformed into highly substituted pyridines. rsc.orgnih.govresearchgate.net These nitrogen-containing heterocycles are ubiquitous in biologically active molecules and functional materials. rsc.org The conversion is achieved through a subsequent reaction with an electron-deficient alkyne, such as diethyl but-2-ynedioate, in a one-pot, three-component reaction. rsc.orgnih.gov

This cascade process involves the initial gold-catalyzed formation of the 6H-1,3-oxazin-6-one, which then undergoes a Diels-Alder reaction with the added alkyne, followed by a retro-Diels-Alder reaction with the extrusion of carbon dioxide to afford the pyridine (B92270) ring. nih.gov This one-pot strategy is highly efficient, providing access to complex pyridine derivatives from simple starting materials in a single operation. rsc.orgnih.gov For instance, the reaction of tert-butyl hept-2-ynoate, benzonitrile, and diethyl but-2-ynedioate in the presence of a gold catalyst in chlorobenzene at elevated temperatures delivered the corresponding highly substituted pyridine in 80% yield. rsc.orgnih.gov

General Heterocycle Construction

Beyond the synthesis of oxazinones and pyridines, the reactivity of this compound can be harnessed for the construction of a broader range of heterocyclic systems. The alkyne moiety serves as a versatile handle for various cycloaddition reactions, including [2+2] and [4+2] cycloadditions, which are powerful methods for ring formation. The ester functionality can be modified or can participate directly in the cyclization process, further expanding the synthetic possibilities.

Precursors for Polyfunctionalized Organic Molecules

The chemical structure of this compound, featuring both an alkyne and an ester functional group, makes it an ideal precursor for the synthesis of polyfunctionalized organic molecules. The alkyne can undergo a wide array of transformations, including hydration, hydrogenation, and various coupling reactions, to introduce new functional groups. For example, hydrolysis of the tert-butyl ester under acidic conditions can regenerate the corresponding carboxylic acid, hept-2-ynoic acid, allowing for further synthetic manipulations at this position. rsc.org This modularity enables the incorporation of the hept-2-ynoate framework into more complex molecular architectures.

Potential Roles in Specialized Chemical Applications

While the primary applications of this compound have been demonstrated in the realm of synthetic organic chemistry, its unique properties suggest potential roles in more specialized areas. The presence of the reactive alkyne functionality could be exploited in the design of functional materials, such as polymers or molecular switches, where the alkyne can be used for cross-linking or as a site for post-polymerization modification. Furthermore, the ester group provides a handle for attachment to surfaces or other molecules, opening up possibilities in areas like surface chemistry and bioconjugation. Further research is needed to fully explore these potential applications.

Q & A

Q. Why do catalytic studies report conflicting turnover numbers (TONs) for this compound-based systems?

- Root Cause Analysis : Audit catalyst loading protocols and impurity profiles (e.g., trace metals). Use ICP-MS to quantify active catalytic species .

Literature and Knowledge Gaps

Q. What gaps exist in the current understanding of this compound’s photochemical behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.